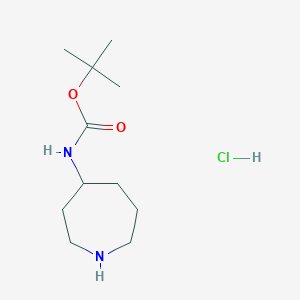

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-(azepan-4-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSAZHRFOYRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-54-6 | |

| Record name | Carbamic acid, N-(hexahydro-1H-azepin-4-yl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions:

- Reagents: Azepan-4-amine, Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Base: Triethylamine (Et3N) or Pyridine

- Temperature: Room temperature to 0°C

Example Synthesis:

- In a round-bottom flask, combine azepan-4-amine (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

- Add triethylamine (1.1 eq) and stir the mixture at room temperature for several hours.

- Monitor the reaction by TLC until completion.

- Wash the mixture with water, dry over magnesium sulfate, and concentrate under reduced pressure.

Conversion to Hydrochloride Salt

To convert the carbamate ester into its hydrochloride salt, the ester is typically treated with hydrochloric acid in a solvent like ethanol or diethyl ether.

Reaction Conditions:

- Reagents: Azepan-4-yl-carbamic acid tert-butyl ester, Hydrochloric acid (HCl)

- Solvent: Ethanol or Diethyl ether

- Temperature: Room temperature

Example Conversion:

- Dissolve the carbamate ester in ethanol.

- Add a solution of hydrochloric acid in ethanol dropwise until the reaction mixture becomes acidic.

- Stir for a short period and then concentrate under reduced pressure to obtain the hydrochloride salt.

Purification Methods

Purification of the hydrochloride salt can be achieved through recrystallization from a suitable solvent or by using chromatographic techniques.

Purification Techniques:

- Recrystallization: Use a solvent like ethanol or methanol.

- Chromatography: Flash chromatography with a gradient of methanol in ethyl acetate.

Data Tables

| Step | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Synthesis | Azepan-4-amine, Boc2O, Et3N | DCM | Room temperature, several hours | 80-90% |

| Conversion to HCl Salt | Carbamate ester, HCl | Ethanol | Room temperature, short stirring | 90-95% |

Research Findings

The synthesis of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a straightforward process that involves protecting the amine group with a Boc group followed by conversion into the hydrochloride salt. This compound is useful in various chemical transformations due to its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of drugs targeting the central nervous system (CNS), particularly those aimed at treating neurological disorders due to its structural similarity to known CNS-active agents .

2. Histamine H3 Receptor Ligands

Research indicates that compounds structurally related to azepan derivatives can act as histamine H3 receptor ligands. These ligands have potential applications in treating conditions such as obesity, cognitive disorders, and sleep disturbances . The ability of azepan derivatives to modulate neurotransmitter release positions them as promising candidates for further development.

1. Antibacterial Properties

Studies have shown that azepan derivatives exhibit significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The compound's effectiveness at low concentrations (0.78-3.125 μg/mL) suggests it could serve as a basis for developing new antibacterial therapies .

2. Neuropharmacological Effects

Azepan derivatives have been investigated for their neuropharmacological effects, particularly their potential to enhance cognitive function and memory. By acting on neurotransmitter systems, these compounds could provide therapeutic benefits for conditions like Alzheimer's disease and other dementias .

Case Studies

Mechanism of Action

The mechanism of action of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride belongs to a broader class of carbamate-protected amines. Key structural analogues include:

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

This compound (CAS 1260610-71-6) shares the tert-butyl carbamate group but differs in its five-membered pyrrolidine ring and iodine substituent. The iodine atom introduces distinct reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the azepane derivative’s larger ring reduces steric strain and alters conformational preferences .

Piperidine-based tert-butyl carbamates

Piperidine analogues (six-membered rings) exhibit intermediate ring strain and solubility profiles compared to azepane and pyrrolidine derivatives. For example, Boc-piperidine-4-carboxylic acid is often used in peptide mimetics, leveraging its balanced rigidity and solubility.

Comparative Analysis Table

Key Research Findings

Reactivity Differences :

- The iodine in (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester facilitates nucleophilic substitutions, whereas the azepane derivative’s Boc group is typically cleaved under acidic conditions (e.g., TFA) to regenerate the free amine .

- The larger azepane ring may improve binding affinity in drug candidates targeting allosteric sites due to enhanced conformational flexibility.

Safety and Handling :

- Both compounds require precautions to avoid inhalation and dermal contact. However, the hydrochloride salt form of the azepane derivative may reduce volatility compared to the neutral pyrrolidine analogue .

Synthetic Utility :

- Pyrrolidine derivatives are preferred for introducing chiral centers in small molecules, while azepane-based compounds are increasingly explored in macrocyclic drug design.

Biological Activity

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 73874-95-0

This compound features a tert-butyl ester group, which contributes to its stability and reactivity, making it suitable for various biological applications.

Azepan-4-yl-carbamic acid tert-butyl ester functions primarily through the modulation of neurotransmitter systems, particularly those involving acetylcholine receptors. The compound has been studied for its agonistic effects on muscarinic receptors, which are crucial for cognitive functions and memory processes.

Target Receptors

- Muscarinic M1 Receptors : Exhibits selective agonist activity, enhancing cognitive function.

- M2 and M4 Receptors : Shows weak activity, which may limit side effects associated with non-selective muscarinic receptor activation.

Pharmacokinetics

The pharmacokinetic profile of Azepan-4-yl-carbamic acid tert-butyl ester indicates favorable absorption and distribution characteristics:

- Absorption : Rapid absorption due to the lipophilic nature of the tert-butyl group.

- Distribution : High volume of distribution, suggesting extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver through hydrolysis to release active metabolites.

- Excretion : Primarily renal excretion of metabolites.

Case Studies

- Cognitive Enhancement in Animal Models

- Neuroprotective Effects

Comparative Analysis with Similar Compounds

| Compound Name | Activity Profile | Selectivity | Notes |

|---|---|---|---|

| Azepan-4-yl-carbamic acid tert-butyl ester | Agonist at M1 receptors | High | Enhances cognition |

| Tert-butyl carbamate | Non-selective | Low | Limited biological applications |

| (S)-2-Amino-4-methyl-pentyl carbamate | Moderate agonist | Moderate | Different structural properties |

Q & A

Basic: What are the recommended synthetic routes for Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride?

Answer:

The compound is typically synthesized via carbamate formation using tert-butyl protecting groups. A common approach involves coupling an azepane derivative with a tert-butyl carbamoyl chloride intermediate under basic conditions. For example, coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) with a tertiary amine base (e.g., DIPEA) have been effective for similar tert-butyl ester hydrochlorides . Subsequent deprotection of the tert-butyl group can be achieved using hydrochloric acid, ensuring retention of the azepane ring integrity .

Key Steps:

- Coupling: Use EDCI/HOBt for amide bond formation.

- Deprotection: Controlled HCl treatment to cleave the tert-butyl ester without ring degradation.

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

Stability is contingent on avoiding exposure to strong acids/bases, oxidizers, and excessive heat. Store at 2–8°C in a desiccator to prevent hydrolysis of the tert-butyl ester . Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to mitigate inhalation or skin contact risks . The hydrochloride salt form enhances solubility in polar solvents but may necessitate inert atmosphere use during reactions to avoid unintended acid-catalyzed side reactions .

Advanced: What strategies improve enantiomeric purity in the synthesis of azepane-containing carbamates?

Answer:

Enantioselective synthesis can be enhanced by using chiral auxiliaries or enantiopure starting materials. For example, substituting methyl esters with tert-butyl esters in L-serine-derived syntheses improves steric hindrance, reducing racemization during coupling . Neutral magnesium salts have also been shown to stabilize intermediates, improving enantiomeric ratios in keto-ester formations .

Optimization Tips:

- Use tert-butyl esters for steric protection.

- Employ magnesium salts to stabilize reactive intermediates.

Advanced: How can low yields in coupling reactions involving the hydrochloride salt be addressed?

Answer:

Low yields often stem from poor solubility of the hydrochloride salt. Pre-activation of the carboxyl component with EDCI/HOBt in dichloromethane or DMF improves reactivity . Adjusting the pH with DIPEA (3–5 equiv.) neutralizes HCl, enhancing nucleophilicity of the amine component . Alternatively, transient protection of the amine as a Boc derivative before coupling may mitigate side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirm the azepane ring structure (δ 1.4–1.6 ppm for tert-butyl protons; δ 3.2–3.8 ppm for carbamate NH) .

- HPLC: Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS: [M+H⁺] calculated for C₁₂H₂₄ClN₂O₂: 295.15) .

Advanced: How does the hydrochloride salt influence reactivity in downstream applications?

Answer:

The hydrochloride salt enhances aqueous solubility but may act as an acid catalyst in ester hydrolysis or intramolecular cyclization. For example, in peptide synthesis, the counterion can accelerate deprotection under mild acidic conditions . To mitigate unwanted side reactions, use buffered conditions (pH 6–7) or ion-exchange resins to temporarily remove Cl⁻ .

Basic: What common side reactions occur during tert-butyl ester deprotection?

Answer:

- Ester Hydrolysis: Prolonged exposure to HCl or moisture leads to cleavage of the tert-butyl group, forming carboxylic acid byproducts .

- Azepane Ring Opening: Strong acids (e.g., TFA) or elevated temperatures can induce ring degradation. Use dilute HCl (2–4 M) at 0–25°C for controlled deprotection .

Advanced: How can tert-butyl deprotection be optimized without azepane ring degradation?

Answer:

Deprotection with gaseous HCl in dioxane at 0°C minimizes side reactions . Alternatively, TiCl₄-mediated ester cleavage in anhydrous conditions preserves acid-sensitive scaffolds, as demonstrated in imidazole-carboxylate syntheses . Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) to terminate before degradation occurs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.